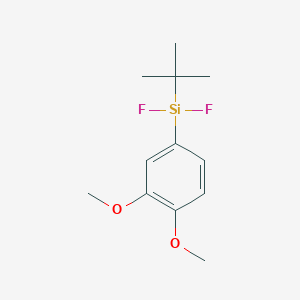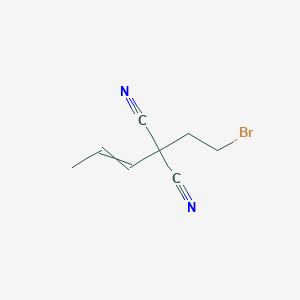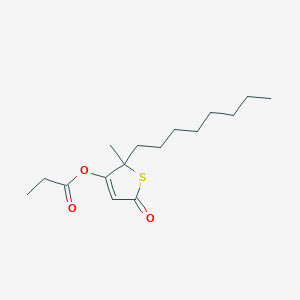![molecular formula C13H15F3N2O B12589147 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 634465-70-6](/img/structure/B12589147.png)
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 1-benzylpiperidin-4-one with m-bromo(trifluoromethyl)benzene. The reaction proceeds through an addition, followed by hydrolysis, hydrogenation, and catalytic hydrogenation steps . The resulting product is a white crystalline solid with a melting point of 172-174°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an analgesic agent due to its ability to interact with opioid receptors.
Biological Research: The compound is used in studies related to pain management and the development of new pain-relief medications.
Chemical Research: Researchers explore its reactivity and the formation of new derivatives for various applications.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects by modulating pain signals . The molecular targets include μ-opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar analgesic properties and is used in pain management research.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group, used in various chemical reactions and studies.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and its potential as an analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
634465-70-6 |
|---|---|
Fórmula molecular |
C13H15F3N2O |
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)19)4-6-18-7-5-12/h1-3,8,18H,4-7H2,(H2,17,19) |
Clave InChI |
ITNPLPRNDLBCBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)

